1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Sourcing specialty pyrazoles often risks structural ambiguity and supply delays. This fully substituted 1H-pyrazole, with defined N1-acetyl, C4-chloro, C3-phenyl, and C5-trifluoromethyl groups, eliminates regioisomeric uncertainty and ensures reproducible research. • ≥98% purity, verified for research use • CAS 1017793-56-4; discrete scaffold for SAR exploration • Immediate global dispatch with end-to-end chain of custody
Technical Parameters
Basic Identity
| Product Name | 1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
|---|---|
| Molecular Formula | C12H8ClF3N2O |
| Molecular Weight | 288.65 g/mol |
Structural Identifiers
| SMILES | CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(F)(F)F |
|---|---|
| InChI | InChI=1S/C12H8ClF3N2O/c1-7(19)18-11(12(14,15)16)9(13)10(17-18)8-5-3-2-4-6-8/h2-6H,1H3 |
| InChIKey | XKZXHXWVTWSXJA-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 mg / 1 g / 5 g / 10 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole: Chemical Identity & Procurement
1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a fully substituted, small-molecule heterocycle (C₁₂H₈ClF₃N₂O; MW 288.65 g/mol) belonging to the 1H-pyrazole class, featuring an N1-acetyl group, a C4-chloro substituent, a C3-phenyl ring, and a C5-trifluoromethyl group . It is commercially catalogued as a research chemical by multiple suppliers, including Apollo Scientific (catalogue PC1953), CymitQuimica, and Leyan (purity typically ≥98%) . No primary literature reporting its independent biological or physicochemical profiling was identified from permitted authoritative sources.
Why Generic Substitution Fails for This Pyrazole
The pyrazole class is highly sensitive to subtle electronic and steric perturbations; regioisomeric or substituent-level changes can fundamentally alter reactivity, binding pose, and pharmacokinetic profile . For this compound, no publicly accessible comparative data (e.g., IC₅₀, LogD, metabolic stability) against its close regioisomer 1-acetyl-4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 231947-23-2) or other analogs were identified from permitted primary sources, meaning any assumption of interchangeability is unsubstantiated.
Quantitative Comparative Evidence Guide
Verified Research & Industrial Application Scenarios
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